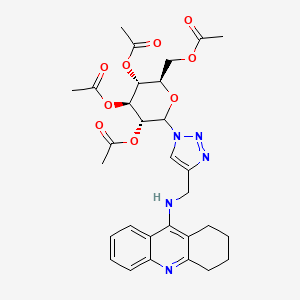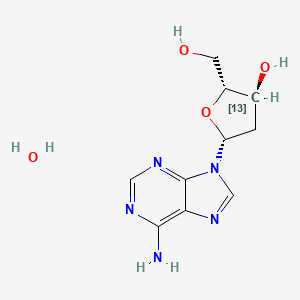
(R)-Lansoprazole-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Lansoprazole-d4 is a deuterated form of the ®-enantiomer of lansoprazole, a proton pump inhibitor used to reduce stomach acid production. The deuterium atoms in ®-Lansoprazole-d4 replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Lansoprazole-d4 involves several steps, including the introduction of deuterium atoms. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts and reaction conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of ®-Lansoprazole-d4 typically involves large-scale hydrogenation reactions using deuterium gas. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
®-Lansoprazole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of ®-Lansoprazole-d4, as well as substituted pyridine derivatives.
科学研究应用
®-Lansoprazole-d4 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium effects.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Studied for its potential therapeutic benefits and improved pharmacokinetics.
Industry: Utilized in the development of new pharmaceuticals with enhanced stability.
作用机制
®-Lansoprazole-d4 exerts its effects by inhibiting the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion. The deuterium atoms enhance the compound’s metabolic stability, leading to prolonged action. The molecular targets include the proton pump enzyme and associated signaling pathways.
相似化合物的比较
Similar Compounds
Lansoprazole: The non-deuterated form with similar proton pump inhibitory effects.
Omeprazole: Another proton pump inhibitor with a different chemical structure.
Pantoprazole: A related compound with distinct pharmacokinetic properties.
Uniqueness
®-Lansoprazole-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated analogs.
属性
分子式 |
C16H14F3N3O2S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC 名称 |
4,5,6,7-tetradeuterio-2-[(R)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m1/s1/i2D,3D,4D,5D |
InChI 键 |
MJIHNNLFOKEZEW-ZQDMXDIISA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)[S@](=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] |
规范 SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


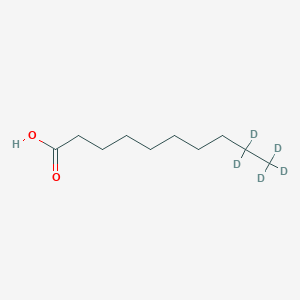
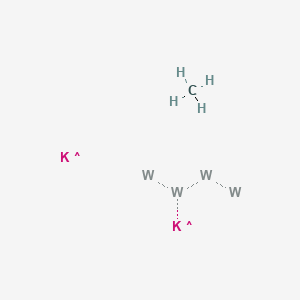
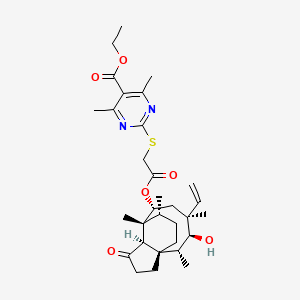
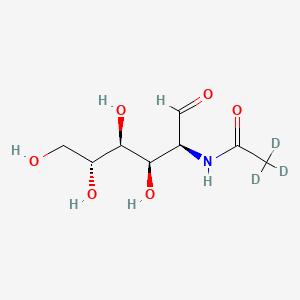
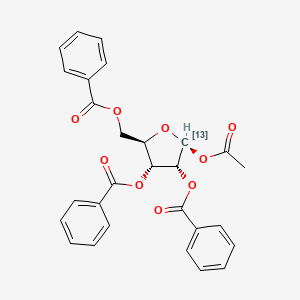
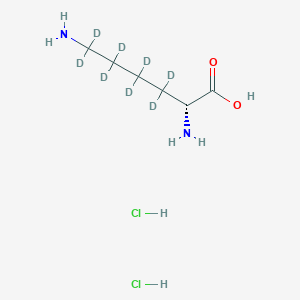
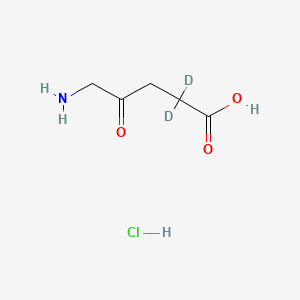
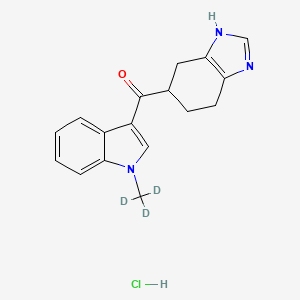
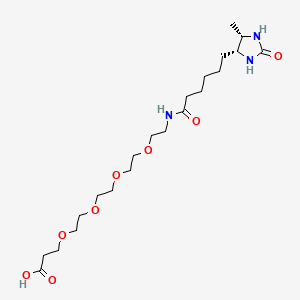
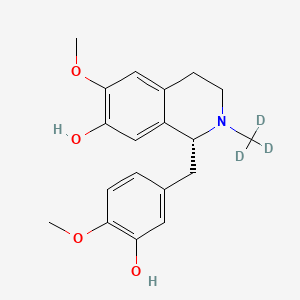
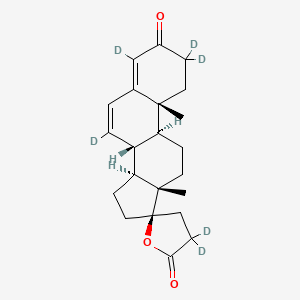
![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)
